

Compound of Interest

Compound Name: Sirpiglenastat

Cat. No.: B10857805

### Sirpiglenastat in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Sirpiglenastat (DRP-104) is an investigational, broad-acting glutamine antagonist emerging as a promising therapeutic agent for non-small cell lung

#### **Mechanism of Action**

Sirpiglenastat's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes by its active form, DON.[3][4] This b

The dual action of Sirpiglenastat includes:

- . Direct Tumor Cell Inhibition: By blocking glutamine metabolism, Sirpiglenastat leads to a metabolic crisis within cancer cells, inhibiting the synthes
- Immune Microenvironment Remodeling: The inhibition of glutamine metabolism in the tumor microenvironment increases the availability of glutamin

```
digraph "Sirpiglenastat_Mechanism_of_Action" {
  graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
 node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0
 edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Nodes
Sirpiglenastat [label="Sirpiglenastat (DRP-104)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tumor_Microenvironment [label="Tumor Microenvironment\n(TME)", fillcolor="#F1F3F4", fontcolor="#202124"];
DON [label="6-diazo-5-oxo-L-norleucine\n(DON - Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Glutamine_Metabolism [label="Glutamine-Dependent\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"];
Tumor_Cell [label="NSCLC Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"];
Anabolic_Pathways [label="Inhibition of Anabolic Pathways\n(e.g., Nucleotide Synthesis)", fillcolor="#FBBC05"
Tumor_Cell_Death [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Immune_Cells [label="T Cells & NK Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];
Immune_Activation [label="Increased Proliferation\n& Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
MDSC [label="Myeloid-Derived\nSuppressor Cells (MDSCs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
MDSC_Inhibition [label="Reduction of\nImmunosuppression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sirpiglenastat -> Tumor Microenvironment [label="Preferential\nActivation in"];
Tumor Microenvironment -> DON [label="Converts to"];
DON -> Glutamine_Metabolism [label="Irreversibly Inhibits", dir=T, style=bold, color="#EA4335"];
Glutamine Metabolism -> Anabolic Pathways [label="Blocks", dir=T, style=bold, color="#EA4335"];
```

Anabolic\_Pathways -> Tumor\_Cell\_Death [label="Leads to"];







```
Tumor_Cell -> Glutamine_Metabolism [label="Dependent on"];
DON -> Immune_Cells [label="Increases Glutamine\nAvailability for", style=dashed, color="#34A853"];
Immune_Cells -> Immune_Activation;
DON -> MDSC [label="Reduces", style=dashed, color="#34A853"];
MDSC -> MDSC_Inhibition;
}
5.1.1. Materials and Reagents:
 NSCLC cell line (e.g., with KEAP1 mutation)
 Appropriate cell culture medium and supplements
 Immunocompetent mice (e.g., C57BL/6)
 Sirpiglenastat (DRP-104)
 Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
 Calipers
```



Check Availability & Pricing

Sterile syringes and needles 5.1.2. Procedure: Cell Culture: Culture NSCLC cells under standard conditions to logarithmic growth phase. Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse. Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and Drug Administration: Administer Sirpiglenastat or vehicle control via the desired route (e.g., subcutaneous Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study. Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.



Check Availability & Pricing



Check Availability & Pricing





Check Availability & Pricing

#### References

- 1. oncozine.com [oncozine.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [Investigating Sirpiglenastat in non-small cell lung cancer (NSCLC)]. BenchChem, [2025]. [Online PDF]. Availa

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.